molecular formula C14H20BrNO3 B2570330 tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate CAS No. 2237237-81-7

tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate

Cat. No. B2570330
M. Wt: 330.222
InChI Key: WIHQWGAILKFWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate” is a chemical compound with the molecular formula C14H20BrNO3 . It has a molecular weight of 330.22 . This compound is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate” involves palladium-catalyzed cross-coupling reactions . It is used in the synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-7-5-11(15)6-8-12/h5-8,10H,9H2,1-4H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The compound is involved in palladium-catalyzed cross-coupling reactions with various aryl halides . It is used in the synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

The compound is white to slightly yellow in color . It has a molecular weight of 330.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

1. Crystal Structure Analysis

The compound has been studied for its properties in crystal structures. Baillargeon et al. (2017) explored isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which include compounds with a similar general formula to tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate. These studies focused on hydrogen and halogen bonds involving carbonyl groups in the crystal structures of diacetylenes (Baillargeon et al., 2017).

2. Synthesis and Structural Characterization

Das et al. (2016) synthesized and characterized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, which is structurally similar to tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate. The study involved analyzing the nature of interactions within the crystal packing through various techniques, highlighting the interplay of hydrogen bonds in the assembly of molecules (Das et al., 2016).

3. Synthetic Methods

A paper by Ortiz et al. (1999) discussed the synthesis of carbamates derived from carbonyl compounds, which is relevant to the methods used in producing tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate. The study provides insights into the synthetic pathways and the formation of functionalized carbamates (Ortiz et al., 1999).

4. Intermediate in Biologically Active Compounds

Research by Zhao et al. (2017) involved the synthesis of a tert-butyl carbamate derivative as an important intermediate in biologically active compounds such as omisertinib (AZD9291). This highlights the potential of tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate in pharmaceutical applications (Zhao et al., 2017).

5. Process Development for Synthesis

Li et al. (2012) described the process development and pilot-plant synthesis of a tert-butyl carbamate derivative. The study provides insights into the scalable synthesis and the chemical process involved, which can be applied to similar compounds like tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate (Li et al., 2012).

properties

IUPAC Name

tert-butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-7-5-11(15)6-8-12/h5-8,10H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHQWGAILKFWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.